

An In-depth Technical Guide to 5-Ethyl-5-(2-methylbutyl)barbituric Acid

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Compound of Interest

Compound Name: 5-Ethyl-5-(2-methylbutyl)barbituric acid

Cat. No.: B1220443

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Introduction

5-Ethyl-5-(2-methylbutyl)barbituric acid is a chemical compound and a structural isomer of amobarbital. It has been identified as a manufacturing impurity in amobarbital preparations.^[1] Given its structural similarity to amobarbital, a known sedative-hypnotic drug, understanding its chemical and pharmacological properties is crucial for quality control in pharmaceutical manufacturing and for a comprehensive toxicological assessment. This technical guide provides a detailed overview of the chemical structure, synthesis, analytical protocols, and pharmacological context of **5-Ethyl-5-(2-methylbutyl)barbituric acid**.

Chemical Structure and Properties

5-Ethyl-5-(2-methylbutyl)barbituric acid belongs to the barbiturate class of compounds, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core. The key structural feature of this compound is the presence of an ethyl group and a 2-methylbutyl (or sec-amyl) group at the 5-position of the barbituric acid ring.

Chemical Data

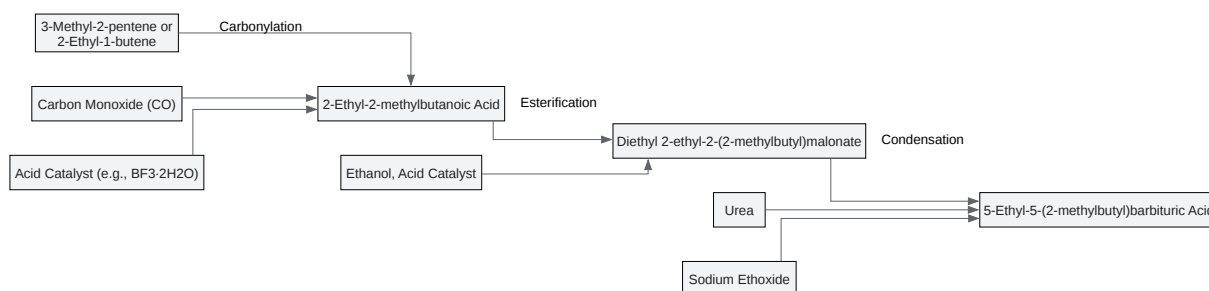
Property	Value	Source
IUPAC Name	5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione	PubChem
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₃	PubChem
Molecular Weight	226.27 g/mol	PubChem
CAS Number	36082-56-1	PubChem
Canonical SMILES	<chem>CCC(C)CC1(C(=O)NC(=O)NC1=O)CC</chem>	PubChem
InChI Key	BYXWKBXFWUWGPV-UHFFFAOYSA-N	PubChem
Computed XLogP3	1.8	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	4	PubChem

Synthesis of 5-Ethyl-5-(2-methylbutyl)barbituric Acid

The synthesis of 5-substituted barbituric acids is a well-established process in medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.^{[2][3][4]} The key challenge in the synthesis of **5-Ethyl-5-(2-methylbutyl)barbituric acid** lies in the preparation of the specific precursor, diethyl 2-ethyl-2-(2-methylbutyl)malonate.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the synthesis of 2-ethyl-2-methylbutanoic acid, followed by its conversion to the corresponding diethyl malonate, and finally, condensation with urea.



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Figure 1: Proposed synthetic workflow for **5-Ethyl-5-(2-methylbutyl)barbituric acid**.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2-methylbutanoic Acid

This precursor can be synthesized via the carbonylation of a C6 branched olefin, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide in the presence of an acid catalyst like boron trifluoride dihydrate ($\text{BF}_3 \cdot 2\text{H}_2\text{O}$).^{[5][6]}

- **Reaction:** A C6 branched olefin feed is reacted with carbon monoxide under pressure in a closed reactor at an elevated temperature in the presence of an acid catalyst.
- **Quenching:** The reaction product is then quenched with water to yield 2-ethyl-2-methylbutanoic acid.
- **Purification:** The resulting acid can be purified by distillation.

Step 2: Synthesis of Diethyl 2-ethyl-2-(2-methylbutyl)malonate

The synthesized 2-ethyl-2-methylbutanoic acid would then be subjected to esterification to produce the corresponding diethyl malonate.

- Reaction: 2-Ethyl-2-methylbutanoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Work-up: The reaction mixture is neutralized, and the diethyl 2-ethyl-2-(2-methylbutyl)malonate is extracted with an organic solvent and purified by distillation.

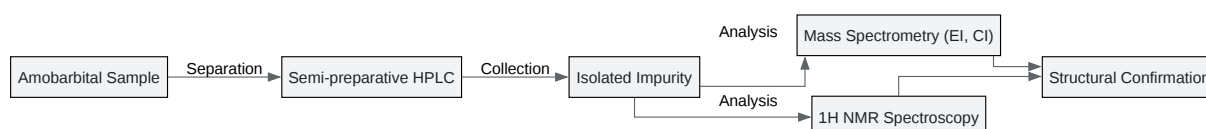
Step 3: Synthesis of **5-Ethyl-5-(2-methylbutyl)barbituric Acid**

The final step is the condensation of the disubstituted diethyl malonate with urea.^{[3][4]}

- Reaction: Diethyl 2-ethyl-2-(2-methylbutyl)malonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol. The mixture is refluxed to drive the condensation reaction.
- Acidification and Isolation: After the reaction is complete, the reaction mixture is cooled, and the resulting sodium salt of the barbiturate is precipitated. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free **5-Ethyl-5-(2-methylbutyl)barbituric acid**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Analytical Protocols

The identification and quantification of **5-Ethyl-5-(2-methylbutyl)barbituric acid**, particularly as an impurity in amobarbital, require robust analytical techniques.



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Figure 2: Analytical workflow for the identification of **5-Ethyl-5-(2-methylbutyl)barbituric acid**.

High-Performance Liquid Chromatography (HPLC)

A semi-preparative HPLC method is effective for the isolation of **5-Ethyl-5-(2-methylbutyl)barbituric acid** from amobarbital.[1]

- Column: A reverse-phase column (e.g., C18) is suitable for the separation of these isomers.
- Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can be optimized to achieve separation.
- Detection: UV detection at a wavelength where barbiturates absorb (around 210-240 nm) is appropriate.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural confirmation of the isolated impurity.

- Ionization Techniques: Both Electron Impact (EI) and Chemical Ionization (CI) can provide valuable information. EI will produce a characteristic fragmentation pattern, while CI will yield a prominent protonated molecular ion, confirming the molecular weight.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for elucidating the precise isomeric structure.

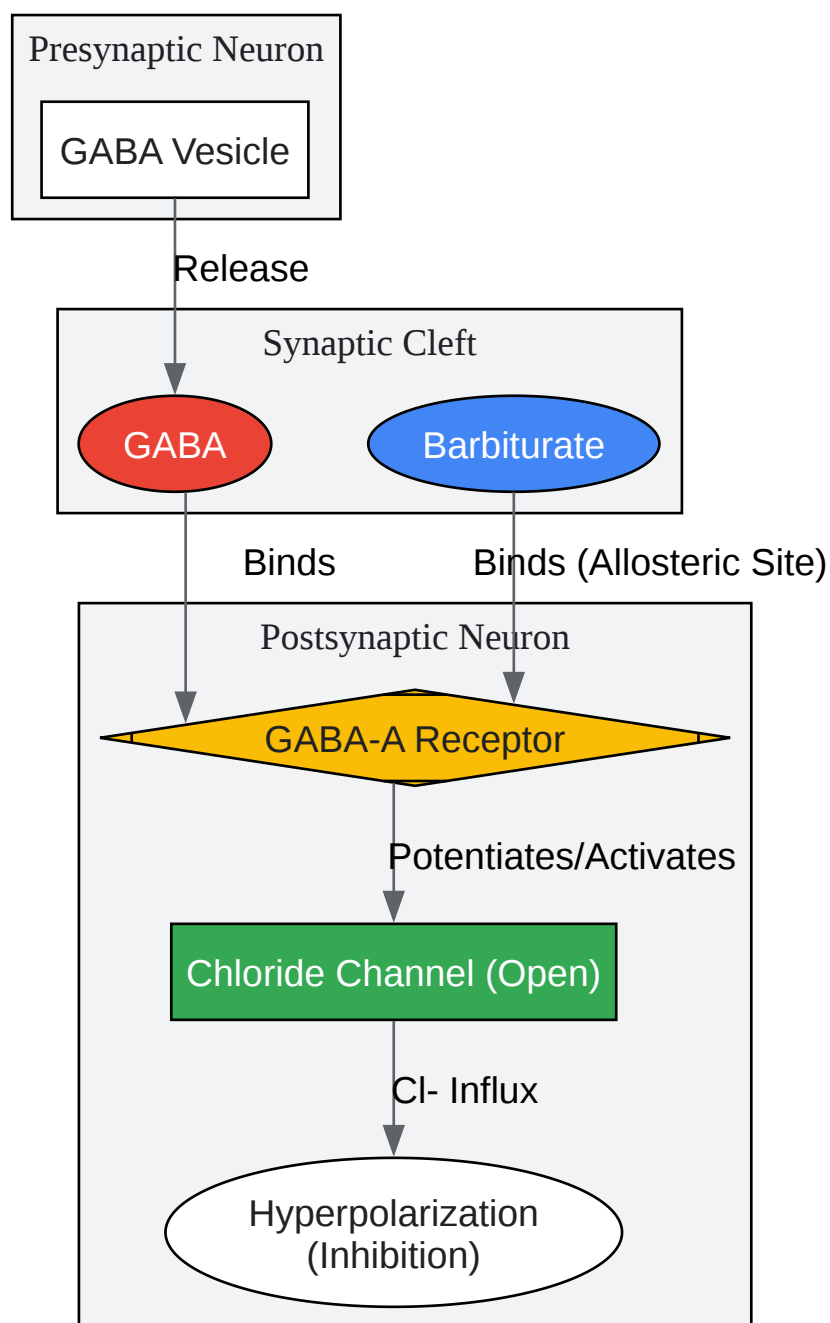
- Analysis: The chemical shifts, splitting patterns, and integration of the proton signals will confirm the connectivity of the atoms in the molecule, particularly the arrangement of the ethyl and 2-methylbutyl groups at the 5-position.[1]
- Shift Reagents: The use of an achiral NMR shift reagent, such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), can be employed to verify the substitution pattern on the alkyl side chain.[1]

Pharmacological Profile and Mechanism of Action

Barbiturates exert their pharmacological effects primarily through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[7]

Mechanism of Action

Barbiturates bind to an allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of the inhibitory neurotransmitter GABA by increasing the duration of the chloride channel opening.[8][9] At higher concentrations, barbiturates can directly activate the GABA-A receptor, leading to a significant influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in profound CNS depression.



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Figure 3: Signaling pathway of barbiturates at the GABA-A receptor.

Comparative Pharmacological Data

While specific quantitative pharmacological data for **5-Ethyl-5-(2-methylbutyl)barbituric acid** is not readily available in the public domain, it has been reported that its pharmacological

profile is comparable to that of amobarbital in rodent models.[1] The following table provides a comparison of the known properties of amobarbital with the expected parameters for its isomer.

Parameter	Amobarbital	5-Ethyl-5-(2-methylbutyl)barbituric Acid
Class	Intermediate-acting barbiturate	Intermediate-acting barbiturate (presumed)
Primary Mechanism	Positive allosteric modulator and direct agonist of the GABA-A receptor	Positive allosteric modulator and direct agonist of the GABA-A receptor (presumed)
GABA-A Receptor Binding Affinity (K _i)	Reported	Not Reported
Potentialiation of GABA-evoked currents (EC ₅₀)	Reported	Not Reported
Direct Activation of GABA-A Receptor (EC ₅₀)	Reported	Not Reported
Sedative/Hypnotic Dose	Varies by species and route of administration	Comparable to amobarbital in rodents[1]
LD ₅₀ (mice, s.c.)	212 mg/kg	Not Reported

Conclusion

5-Ethyl-5-(2-methylbutyl)barbituric acid is a significant compound in the context of pharmaceutical analysis and quality control, primarily due to its presence as an impurity in amobarbital. Its chemical synthesis follows standard barbiturate preparation methods, and its identification relies on a combination of chromatographic and spectroscopic techniques. While its pharmacological profile is reported to be similar to amobarbital, further quantitative studies are needed to fully characterize its potency and potential toxicological impact. This guide provides a foundational understanding of the core technical aspects of this compound for professionals in the fields of chemical research and drug development.

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